3-(4-Chlorophenyl)isoxazole 3-(4-Chlorophenyl)isoxazole
Brand Name: Vulcanchem
CAS No.: 31301-39-0
VCID: VC2446660
InChI: InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H
SMILES: C1=CC(=CC=C1C2=NOC=C2)Cl
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6 g/mol

3-(4-Chlorophenyl)isoxazole

CAS No.: 31301-39-0

Cat. No.: VC2446660

Molecular Formula: C9H6ClNO

Molecular Weight: 179.6 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)isoxazole - 31301-39-0

Specification

CAS No. 31301-39-0
Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
IUPAC Name 3-(4-chlorophenyl)-1,2-oxazole
Standard InChI InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H
Standard InChI Key JEOLWVGGGFZWHS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC=C2)Cl
Canonical SMILES C1=CC(=CC=C1C2=NOC=C2)Cl

Introduction

Basic Properties and Structure

3-(4-Chlorophenyl)isoxazole (CAS: 31301-39-0) is a heterocyclic compound containing an isoxazole ring with a 4-chlorophenyl substituent at position 3. The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, giving it distinct chemical properties.

Table 1: Physical and Chemical Properties of 3-(4-Chlorophenyl)isoxazole

PropertyValueReference
CAS Number31301-39-0
Molecular FormulaC₉H₆ClNO
Molecular Weight179.603 g/mol
Physical StateSolid
Storage ConditionRoom Temperature
StructureIsoxazole ring with 4-chlorophenyl at position 3

The compound's structure features a 4-chlorophenyl group attached to the isoxazole ring at position 3, with the chlorine atom at the para position of the phenyl ring. This structural arrangement contributes to its specific chemical reactivity and potential biological activities.

Synthetic Methodologies

While the search results don't provide a specific synthesis method exclusively for 3-(4-Chlorophenyl)isoxazole, several established synthetic routes for related isoxazole derivatives can be adapted for this compound.

1,3-Dipolar Cycloaddition

One common approach involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction can be catalyzed by transition metals such as copper or ruthenium, which enhance both yield and selectivity.

From Chalcones

Another viable synthetic pathway involves the cyclization of hydroxylamine with α,β-unsaturated carbonyl compounds. As demonstrated in the synthesis of related isoxazole derivatives, chalcones can be treated with hydroxylamine hydrochloride in the presence of a base to form isoxazole rings .

Table 2: Potential Synthetic Routes for 3-(4-Chlorophenyl)isoxazole

Synthetic MethodReagentsConditionsExpected YieldReference
1,3-Dipolar CycloadditionNitrile oxide, alkyneMetal catalysis (Cu, Ru)Varies
From ChalconesHydroxylamine hydrochloride, baseReflux in ethanol, 2-3 hours70-85%
From α,β-Unsaturated KetonesHydroxylamine hydrochloride, NaOHDMSO, 100°C, 8h~77%

The general synthetic pathway typically follows these steps:

  • Preparation of an appropriate starting material (chalcone or α,β-unsaturated ketone)

  • Reaction with hydroxylamine hydrochloride in the presence of a base

  • Refluxing the mixture to facilitate cyclization

  • Purification of the resulting isoxazole product using column chromatography

Pharmacological Properties

Based on studies of structurally related isoxazole derivatives, 3-(4-Chlorophenyl)isoxazole may exhibit various pharmacological activities. The isoxazole scaffold is recognized for its diverse biological properties, and the presence of the 4-chlorophenyl substituent likely influences its specific activity profile.

Anti-inflammatory Activity

Isoxazole derivatives, particularly those with halogen substituents on the phenyl ring, have demonstrated significant anti-inflammatory activity. Research has shown that compounds with chloro or bromo substitutions on the phenyl ring exhibit selective inhibition of COX-2 enzyme, which plays a key role in inflammation .

ActivityPossible MechanismEvidence from Related CompoundsReference
Anti-inflammatoryCOX-2 inhibitionChloro-substituted isoxazoles showed COX-2 selectivity
AnalgesicnAChR modulationIsoxazole derivatives displayed analgesic properties
AnticancerSTAT3 downregulationIsoxazole compounds showed cytotoxic activity against cancer cell lines
AntibacterialMultiple mechanismsIsoxazole derivatives exhibited antimicrobial activity
AntifungalCell wall synthesis disruptionVarious isoxazole compounds showed antifungal properties

The specific biological activity of 3-(4-Chlorophenyl)isoxazole would need to be confirmed through direct testing, but the properties of structurally similar compounds suggest promising potential.

Structure-Activity Relationships

The structure of 3-(4-Chlorophenyl)isoxazole features specific elements that likely influence its biological activity profile:

Isoxazole Core

The isoxazole ring serves as a key pharmacophore in many bioactive compounds. Its heterocyclic nature with adjacent oxygen and nitrogen atoms creates a specific electronic distribution that contributes to binding interactions with biological targets .

The 4-Chlorophenyl Substituent

The 4-chlorophenyl group at position 3 of the isoxazole ring is particularly noteworthy:

  • The chlorine atom increases lipophilicity, potentially improving membrane permeability

  • Studies on related compounds suggest that chloro substituents at the para position enhance COX-2 inhibitory activity

  • The halogen substituent may participate in halogen bonding interactions with target proteins

Table 4: Structure-Activity Relationships in 3-(4-Chlorophenyl)isoxazole

Structural FeaturePotential Contribution to ActivityEvidence from Related CompoundsReference
Isoxazole RingCore pharmacophore, hydrogen bondingPresent in numerous bioactive molecules ,
4-Chlorophenyl GroupEnhanced lipophilicity, halogen bondingChloro-substituted analogs showed increased activity
Position of Substitution (3-position)Optimal spatial arrangement for target bindingStudies on 3,5-disubstituted isoxazoles ,
Para-Chloro SubstitutionSpecific electronic effects, metabolic stabilityCompounds with para-chloro groups showed enhanced activity

Research Applications

3-(4-Chlorophenyl)isoxazole has potential applications in various research domains:

Medicinal Chemistry

The compound can serve as a valuable scaffold for developing novel therapeutic agents. The isoxazole core appears in various marketed drugs, suggesting the potential utility of derivatives like 3-(4-Chlorophenyl)isoxazole in drug discovery .

Chemical Biology

As a chemical probe, the compound could be used to study biological pathways and mechanisms, particularly those related to inflammation and pain signaling. The specific structural features of 3-(4-Chlorophenyl)isoxazole may enable selective interactions with certain biological targets .

Agricultural Applications

Isoxazole derivatives have shown utility in developing agrochemicals, including herbicides and pesticides. The specific properties of 3-(4-Chlorophenyl)isoxazole might be exploited for crop protection applications .

Table 5: Research Applications of 3-(4-Chlorophenyl)isoxazole

Research DomainPotential ApplicationsRelevanceReference
Medicinal ChemistryDrug development, lead optimizationIsoxazole core appears in marketed drugs ,
Chemical BiologyBiological pathway elucidation, target identificationSelective interactions with biological targets
Agricultural ResearchHerbicide and pesticide developmentIsoxazole derivatives used in agrochemicals
Materials SciencePolymer modification, specialty materialsHeterocyclic compounds in material applications
Synthetic ChemistryBuilding block for complex moleculesReactive functional groups for further modification,

Analytical Characterization

The characterization of 3-(4-Chlorophenyl)isoxazole typically involves various spectroscopic and analytical techniques:

Spectroscopic Analysis

Based on data from related isoxazole derivatives, the following spectroscopic features would be expected for 3-(4-Chlorophenyl)isoxazole:

Table 6: Expected Spectroscopic Data for 3-(4-Chlorophenyl)isoxazole

Analytical MethodExpected CharacteristicsReference
¹H NMRAromatic protons (δ ~7.0-8.0 ppm), Isoxazole proton (δ ~6.5-7.0 ppm)
¹³C NMRIsoxazole C-3 (δ ~160-170 ppm), Isoxazole C-5 (δ ~150-160 ppm), Aromatic carbons (δ ~120-140 ppm)
IR SpectroscopyC=N stretching (~1636 cm⁻¹), C-O stretching (~1026 cm⁻¹), C-Cl stretching (~830 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 179, Fragment at m/z 144 (loss of Cl)Inferred

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 3-(4-Chlorophenyl)isoxazole and monitoring its synthesis:

  • Thin-Layer Chromatography (TLC): Using appropriate solvent systems (e.g., ethyl acetate/hexanes) for monitoring reaction progress

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination

  • Gas Chromatography-Mass Spectrometry (GC-MS): For both identification and purity assessment

StudyKey FindingsRelevance to 3-(4-Chlorophenyl)isoxazoleReference
Rajanarendar et al. (2015)Chloro-substituted isoxazoles showed COX-2 selectivitySimilar structural features suggest potential COX-2 activity
Peifer et al. (2009)3,4-diaryl isoxazoles inhibited inflammatory enzymesStructural similarity indicates potential enzyme inhibition
Sonu et al. (2023)Novel isoxazole derivatives showed anti-inflammatory activitySuggests biological relevance of the isoxazole scaffold
Roman et al. (2012)Isoxazole derivatives exhibited anticancer propertiesIndicates potential cytotoxic activity worth investigating

Future Research Directions

Several promising research directions could be pursued to further investigate and exploit the properties of 3-(4-Chlorophenyl)isoxazole:

Medicinal Chemistry Optimization

Structure-activity relationship studies could focus on modifying the basic 3-(4-Chlorophenyl)isoxazole scaffold to enhance specific biological activities. This might include:

  • Addition of substituents at positions 4 and 5 of the isoxazole ring

  • Modification of the chlorophenyl group to enhance potency or selectivity

  • Development of hybrid molecules incorporating the 3-(4-Chlorophenyl)isoxazole moiety

Mechanistic Studies

Investigations into the specific mechanisms by which 3-(4-Chlorophenyl)isoxazole and its derivatives interact with biological targets would provide valuable insights for drug development. This could include:

  • Computational modeling of binding interactions

  • X-ray crystallography studies of protein-ligand complexes

  • Structure-based design of optimized derivatives

Application Development

Beyond basic research, efforts to develop practical applications of 3-(4-Chlorophenyl)isoxazole in various fields could yield valuable new technologies and products.

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